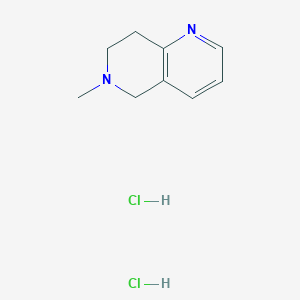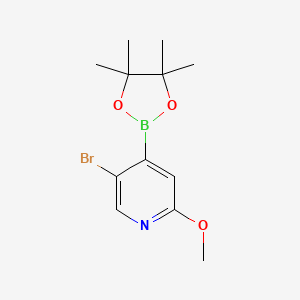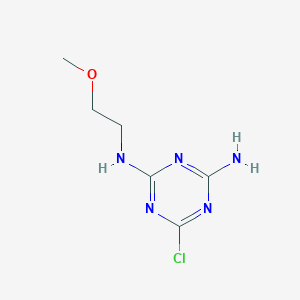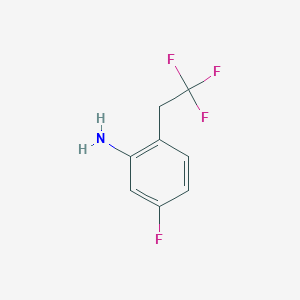
1,8-Bis(bromoethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(bromoethynyl)anthracene is an organic compound characterized by the presence of two bromoethynyl groups attached to the anthracene backbone
Vorbereitungsmethoden
The synthesis of 1,8-Bis(bromoethynyl)anthracene typically involves the bromination of 1,8-diethynylanthracene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethynyl groups. The process can be summarized as follows:
Starting Material: 1,8-Diethynylanthracene
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or Carbon Tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring to ensure complete bromination.
Analyse Chemischer Reaktionen
1,8-Bis(bromoethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium catalysts.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
1,8-Bis(bromoethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science:
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biomedical Research:
Wirkmechanismus
The mechanism of action of 1,8-Bis(bromoethynyl)anthracene is primarily related to its ability to participate in π-π interactions and its electronic properties. The compound can interact with various molecular targets through its conjugated π-system, leading to changes in electronic properties and reactivity. These interactions are crucial for its applications in organic electronics and materials science.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(bromoethynyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene. These compounds share similar structural features but differ in their substituents, leading to variations in their electronic properties and reactivity.
1,8-Bis(phenylethynyl)anthracene:
1,8-Bis(dimesitylboryl)anthracene: The presence of dimesitylboryl groups introduces boron atoms into the structure, significantly altering its reactivity and potential for anion binding.
Eigenschaften
CAS-Nummer |
778649-20-0 |
|---|---|
Molekularformel |
C18H8Br2 |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
1,8-bis(2-bromoethynyl)anthracene |
InChI |
InChI=1S/C18H8Br2/c19-9-7-13-3-1-5-15-11-16-6-2-4-14(8-10-20)18(16)12-17(13)15/h1-6,11-12H |
InChI-Schlüssel |
WFUROLPAVDZASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C#CBr)C(=CC=C3)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)




![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)

![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)


